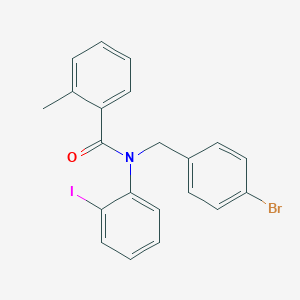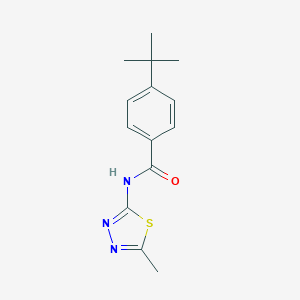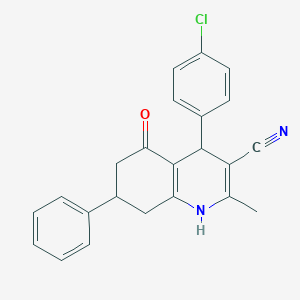![molecular formula C12H9BrN2O4S2 B394142 (5E)-5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B394142.png)
(5E)-5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of various functional groups such as bromine, hydroxyl, nitro, and thioxo groups in its structure suggests potential for multiple chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (5E)-5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential antimicrobial and anticancer properties. The presence of the nitro and thioxo groups suggests it could interact with biological macromolecules, potentially inhibiting the growth of bacteria or cancer cells.
Medicine
In medicine, derivatives of thiazolidinones have been investigated for their anti-inflammatory and antidiabetic activities. This compound could be a candidate for further research in these areas.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (5E)-5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one likely involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components. The thioxo group may interact with thiol-containing enzymes, inhibiting their activity. The overall biological effect would depend on the specific pathways and targets involved.
相似化合物的比较
Similar Compounds
- (5E)-5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-(5-fluoro-2-hydroxy-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger atom compared to chlorine or fluorine, which can affect the compound’s ability to interact with biological targets and undergo chemical reactions.
属性
分子式 |
C12H9BrN2O4S2 |
|---|---|
分子量 |
389.2g/mol |
IUPAC 名称 |
(5E)-5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9BrN2O4S2/c1-2-14-11(17)9(21-12(14)20)4-6-3-7(13)5-8(10(6)16)15(18)19/h3-5,16H,2H2,1H3/b9-4+ |
InChI 键 |
QKTMUWKTLNSLOT-RUDMXATFSA-N |
SMILES |
CCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)SC1=S |
手性 SMILES |
CCN1C(=O)/C(=C\C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)/SC1=S |
规范 SMILES |
CCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-tert-butyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394062.png)
![4-tert-butyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394063.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanylmethyl]triazole-4-carboxylate](/img/structure/B394066.png)
![4-tert-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394067.png)

![4-tert-butyl-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B394069.png)


![5-AMINO-3-((Z)-1-CYANO-2-{3,5-DIBROMO-4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL)-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B394079.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B394080.png)
![N-(3-CHLOROPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE](/img/structure/B394081.png)
![2-[3-nitro-4-(4-morpholinyl)benzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394082.png)
